Tripotassium propylsilanetriolate is an inorganic compound with the chemical formula C₃H₇K₃O₃Si. It is known for its unique structure, which includes three potassium ions coordinated to a propylsilanetriolate moiety. This compound is typically encountered in the form of a white to off-white solid and is soluble in water, exhibiting basic properties. Its molecular weight is approximately 226.4 g/mol, and it is classified under various chemical databases, including PubChem and the European Chemicals Agency (ECHA) .
The synthesis of tripotassium propylsilanetriolate typically involves the reaction of propyltrichlorosilane with potassium hydroxide in a controlled environment. The process can be summarized as follows:
This method allows for the production of high-purity tripotassium propylsilanetriolate suitable for various applications .
Tripotassium propylsilanetriolate finds utility in several fields:
Tripotassium propylsilanetriolate shares similarities with several other silane-based compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trimethylsilane | C₃H₉Si | Volatile; used as a precursor in silicon chemistry |
| Triethylsilane | C₆H₁₅Si | Similar reactivity; often used in organic synthesis |
| Potassium methylsilanetriolate | C₃H₉K₃O₃Si | Similar structure; used in similar applications |
Uniqueness of Tripotassium Propylsilanetriolate: Unlike these compounds, tripotassium propylsilanetriolate exhibits enhanced solubility and stability under alkaline conditions, making it particularly suitable for surface treatment applications where water solubility is advantageous .
The laboratory-scale synthesis of tripotassium propylsilanetriolate fundamentally relies on the controlled hydrolysis and subsequent neutralization of propyltrichlorosilane with potassium hydroxide . This process involves a two-step mechanism where the initial hydrolysis of propyltrichlorosilane generates propylsilanetriol, which subsequently reacts with potassium hydroxide to form the desired tripotassium salt .
The primary synthetic route begins with the preparation of propylsilanetriol through the hydrolysis of propyltrichlorosilane in aqueous media [32]. The reaction proceeds according to the following mechanism: propyltrichlorosilane first undergoes hydrolysis where water molecules break the silicon-chlorine bonds, forming propylsilanetriol and releasing hydrogen chloride as a byproduct [33]. This hydrolysis reaction is typically conducted at controlled temperatures ranging from 0°C to 25°C to prevent excessive heat generation and maintain reaction selectivity .
The second stage involves the neutralization of propylsilanetriol with potassium hydroxide . The stoichiometric reaction requires precisely three equivalents of potassium hydroxide per equivalent of propylsilanetriol to achieve complete conversion to the tripotassium salt [16]. The reaction conditions significantly influence both yield and product purity, with optimal pH ranges maintained between 10 and 12 throughout the process .
| Method | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Hydrolysis | Propyltrichlorosilane + KOH (aq) | Aqueous medium, RT | 75-85 | 95-97 |
| Controlled pH Hydrolysis | Propyltrichlorosilane + KOH (pH 10-12) | Controlled pH 10-12, RT | 85-95 | 97-99 |
| Stepwise Addition | Gradual addition of base to silane | Slow addition, stirring | 80-90 | 96-98 |
| Temperature-controlled Reaction | Temperature-maintained reaction (25-60°C) | Temperature control, inert atmosphere | 90-95 | 98-99+ |
Temperature control emerges as a critical parameter in laboratory synthesis [32]. Reactions conducted at temperatures below 25°C typically exhibit slower kinetics but produce higher purity products, while elevated temperatures up to 60°C can increase reaction rates but may lead to side reactions and reduced selectivity [33]. The use of inert atmospheres, particularly nitrogen or argon, prevents oxidative degradation of the silanetriol intermediate and improves overall yield [12].
The reaction mechanism involves several intermediate steps where the silicon center undergoes nucleophilic attack by hydroxide ions [32]. The hydrolysis rate depends significantly on the electronic properties of the propyl substituent, with electron-donating groups generally accelerating the reaction [32]. Temperature and pH optimization studies indicate that maintaining the reaction mixture at pH 11.5 ± 0.5 while controlling temperature between 40°C and 50°C provides the optimal balance between reaction rate and product quality .
Solvent selection plays a crucial role in laboratory-scale synthesis [14]. Aqueous systems are preferred for their environmental compatibility and ease of product isolation, though mixed solvent systems incorporating alcohols can enhance solubility of organosilane precursors [14]. The presence of organic co-solvents such as ethanol or methanol can facilitate dissolution of propyltrichlorosilane while maintaining aqueous conditions favorable for hydrolysis [46].
Industrial production of tripotassium propylsilanetriolate requires scaled-up processes that maintain the fundamental chemistry while addressing economic and operational considerations [17]. The transition from laboratory to industrial scale necessitates modifications in reactor design, heat management, and product recovery systems to ensure consistent quality and economic viability [18].
Continuous stirred tank reactors represent the predominant industrial reactor configuration for tripotassium propylsilanetriolate production [17]. These systems provide excellent mixing characteristics essential for maintaining homogeneous reaction conditions during the hydrolysis and neutralization steps [18]. Multi-stage reactor systems have emerged as optimized configurations, allowing for better control of reaction kinetics and heat management across different phases of the synthesis [41].
The industrial process typically operates at slightly elevated temperatures compared to laboratory conditions, with operating ranges between 40°C and 80°C proving most effective [42]. These temperature conditions provide enhanced reaction rates while maintaining acceptable selectivity and minimizing energy costs [44]. Pressure control systems maintain operating pressures between 1.5 and 2.5 atmospheres, facilitating efficient mixing and preventing solvent volatilization [41].
| Parameter | Typical Range | Optimized Conditions |
|---|---|---|
| Reactor Type | Continuous stirred tank reactor | Multi-stage reactor system |
| Operating Temperature (°C) | 25-80 | 40-60 |
| Operating Pressure (atm) | 1-3 | 1.5-2.5 |
| Residence Time (hours) | 2-6 | 3-4 |
| Conversion Rate (%) | 85-95 | 90-98 |
| Production Scale (tons/year) | 100-1000 | 500-2000 |
Raw material preparation in industrial settings involves the purification of propyltrichlorosilane to remove impurities that could affect product quality [39]. Commercial-grade propyltrichlorosilane typically contains trace amounts of other chlorosilanes and organic impurities that must be removed through distillation or other separation techniques [37]. The purity of starting materials directly correlates with final product quality, necessitating rigorous quality control of incoming feedstocks [39].
Heat management systems in industrial processes incorporate advanced heat exchange networks to manage the exothermic nature of the hydrolysis reaction [42]. The reaction between propyltrichlorosilane and water releases significant heat, requiring efficient cooling systems to maintain optimal temperature profiles [41]. Heat recovery systems capture this thermal energy for use in downstream processing steps, improving overall energy efficiency [44].
Residence time optimization balances complete conversion with productivity requirements [42]. Industrial processes typically operate with residence times between 3 and 4 hours, providing sufficient contact time for complete hydrolysis while maintaining economically viable production rates [41]. Continuous monitoring systems track conversion rates and product quality throughout the process, enabling real-time adjustments to maintain optimal performance [44].
The scalability of the synthesis process from laboratory to industrial scale presents several challenges related to mixing efficiency and heat transfer [17]. Large-scale reactors require sophisticated agitation systems to ensure uniform mixing of reactants and prevent local hot spots that could lead to side reactions [18]. Advanced mixing technologies, including specialized impeller designs and multiple feed points, help maintain reaction homogeneity at industrial scales [20].
Purification of tripotassium propylsilanetriolate requires specialized techniques to remove impurities while maintaining the integrity of the potassium salt structure [22]. The compound's water solubility presents both opportunities and challenges for purification, enabling aqueous-based separation methods while complicating dehydration processes [23].
Recrystallization emerges as the primary purification technique for tripotassium propylsilanetriolate [25]. The process involves dissolving the crude product in hot water to achieve saturation, followed by controlled cooling to promote crystal formation [48]. Temperature control during cooling significantly influences crystal size and purity, with slower cooling rates generally producing larger, more pure crystals [25]. The optimal recrystallization conditions involve heating aqueous solutions to 80-90°C for complete dissolution, followed by cooling at rates of 1-2°C per minute to room temperature [48].
Filtration and washing procedures remove soluble impurities that remain in the mother liquor after crystallization [49]. Cold water washing proves most effective for removing residual potassium hydroxide and other ionic impurities without significantly dissolving the product [46]. Multiple washing stages with small volumes of cold distilled water typically achieve better purification than single washes with larger volumes [49].
| Technique | Operating Conditions | Purity Achievement (%) | Yield Recovery (%) | Processing Time |
|---|---|---|---|---|
| Recrystallization | Hot water dissolution, cooling | 98.5-99.5 | 80-90 | 4-8 hours |
| Washing/Filtration | Cold water wash, filtration | 96-98 | 85-95 | 1-2 hours |
| Centrifugation | 3000-5000 rpm, 10-30 min | 97-99 | 90-95 | 0.5-1 hour |
| Double Recrystallization | Two-stage recrystallization | 99-99.8 | 75-85 | 8-12 hours |
| Vacuum Drying | 60-100°C, <10 mmHg | 99.5-99.9 | 95-99 | 2-4 hours |
Centrifugation techniques provide rapid separation of crystalline products from mother liquors [25]. High-speed centrifugation at 3000-5000 revolutions per minute for 10-30 minutes effectively separates crystals while minimizing product loss [49]. The crystalline nature of tripotassium propylsilanetriolate makes it particularly amenable to centrifugal separation, as the dense crystals sediment efficiently under centrifugal force [24].
Double recrystallization processes achieve the highest purity levels, though at the expense of yield recovery [25]. This technique involves performing two sequential recrystallization cycles, with the first cycle removing bulk impurities and the second cycle achieving final purification [48]. The intermediate drying step between recrystallizations must be carefully controlled to prevent product decomposition while removing residual moisture [27].
Vacuum drying represents the final purification step, removing residual water and volatile impurities [24]. Vacuum drying conditions typically employ temperatures between 60°C and 100°C under reduced pressure below 10 millimeters of mercury [47]. These conditions effectively remove water while preventing thermal decomposition of the silanetriolate structure [50]. Extended drying periods of 2-4 hours ensure complete moisture removal while maintaining product integrity [52].
Yield optimization strategies focus on minimizing product losses during purification while maintaining quality standards [22]. Recovery yields typically range from 75% to 95% depending on the purification method employed, with single recrystallization providing the best balance between purity and recovery [25]. Process optimization involves adjusting solvent volumes, cooling rates, and washing procedures to maximize product recovery while achieving target purity specifications [27].
The implementation of continuous purification processes in industrial settings requires specialized equipment designs that maintain product quality while maximizing throughput [21]. Continuous crystallizers with controlled nucleation and growth zones enable consistent crystal formation and improved product uniformity [34]. These systems incorporate advanced process control to maintain optimal supersaturation levels and prevent uncontrolled precipitation that could reduce product quality [28].
Tripotassium propylsilanetriolate demonstrates distinctive solubility characteristics that reflect its ionic nature and structural features. The compound exhibits high water solubility at room temperature, forming clear aqueous solutions with notably basic properties [2]. This solubility behavior is attributed to the presence of three potassium cations coordinated to the propylsilanetriolate moiety, which facilitates dissolution through electrostatic interactions with water molecules.
| Solvent/Medium | Solubility Behavior | Additional Notes | Reference |
|---|---|---|---|
| Water (Room Temperature) | Soluble | Water-soluble with basic properties | [2] |
| Water (Elevated Temperature) | Enhanced solubility | Increased dissolution with heating | [3] [4] |
| Organic Solvents | Limited/Poor solubility | Primarily water-soluble compound | |
| Aqueous Solution pH | Basic (pH > 11) | Exhibits alkaline properties in solution | [2] |
The aqueous solubility of tripotassium propylsilanetriolate is significantly enhanced at elevated temperatures, following the general behavior observed for alkali metal silicates [3] [4]. The hydrous forms of potassium silicates dissolve readily in room temperature water, though requiring approximately double the dissolution time compared to equivalent sodium salts [3]. The molar ratio of potassium to silica substantially influences dissolution kinetics, with higher potassium ratios promoting faster dissolution rates [4].
In contrast to its excellent water solubility, tripotassium propylsilanetriolate demonstrates limited solubility in organic solvents . This behavior is consistent with its ionic character and the strong electrostatic interactions between the potassium cations and the silanetriolate anion. The compound's hydrophilic nature makes it unsuitable for applications requiring organic solvent compatibility.
The aqueous solutions of tripotassium propylsilanetriolate exhibit strongly basic properties with pH values exceeding 11 [2]. This alkalinity results from the hydrolysis of the silicate structure, which generates hydroxide ions according to the general mechanism observed for alkali metal silicates [5]. The buffering capacity of these solutions is attributed to the presence of differently protonated silica anions, providing stabilization in alkaline environments [5].
The thermal stability of tripotassium propylsilanetriolate reflects the combined influences of its organosilicon framework and ionic potassium components. While specific thermal decomposition data for this compound are not available in the literature, comparative analysis with related organosilicon compounds provides insights into expected thermal behavior.
| Thermal Property | Value/Range | Notes | Reference |
|---|---|---|---|
| Melting Point | Not determined | Data not available in literature | [6] |
| Boiling Point | Not determined | Data not available in literature | [6] |
| Flash Point | Not determined | Data not available in literature | [6] |
| Thermal Decomposition Range | Variable (compound-dependent) | Similar organosilicon compounds: 200-400°C | [7] [8] [9] |
| Maximum Thermal Stability | Enhanced stability under alkaline conditions | Potassium silicates show stability enhancement | [5] |
Organosilicon compounds generally demonstrate enhanced thermal stability compared to their organic counterparts due to the high bond energy of silicon-oxygen bonds (504.6 kJ/mol) versus carbon-carbon bonds (344.4 kJ/mol) [8]. This fundamental difference suggests that tripotassium propylsilanetriolate may exhibit thermal decomposition temperatures in the range of 200-400°C, consistent with other organosilicon compounds [7] [9].
The thermal decomposition pathways of related organosilicon compounds typically involve multiple mechanisms. Studies of organosilicon thermal decomposition reveal that increasing steric hindrance around silicon atoms enhances thermal stability [9]. The propyl substituent in tripotassium propylsilanetriolate provides moderate steric protection, potentially contributing to thermal stability within the expected range.
Alkali metal silicates, including potassium silicates, demonstrate remarkable stability under alkaline conditions [5]. The decomposition of silicate structures in highly alkaline environments (pH > 12) involves complex network breakdown processes that are significantly slower than decomposition under neutral or acidic conditions [10]. This behavior suggests that tripotassium propylsilanetriolate may exhibit enhanced thermal stability when present in alkaline environments.
The thermal analysis of potassium-containing silicate systems reveals that eutectic behavior can occur in the temperature range of 190-232 K for specific compositions [11]. However, at elevated temperatures, the decomposition pathways likely involve the sequential breakdown of the organic propyl group followed by the reorganization of the silicate framework [12] [13].
The surface activity and colloidal properties of tripotassium propylsilanetriolate arise from its unique combination of hydrophilic ionic components and the organosilicon framework. These properties are fundamental to understanding its behavior in interfacial systems and potential applications.
The surface tension characteristics of silicate systems are influenced by the nature of the alkali metal cations and the silicate structure. Studies of alkali silicate systems demonstrate that surface tension follows the order Li > Na > K, indicating that potassium silicates exhibit lower surface tension values compared to their lithium and sodium counterparts [14]. This trend suggests that tripotassium propylsilanetriolate may demonstrate favorable surface activity characteristics.
The colloidal behavior of silicate systems is significantly influenced by pH and electrolyte concentration. Research on amorphous colloidal silica reveals that stability is maintained across wide pH ranges despite high electrolyte concentrations [15]. The presence of alkali metal cations affects aggregation kinetics, with potassium showing distinct stabilization effects in alkaline media (pH > 11) [15].
Surface modification studies demonstrate that organosilicon compounds can significantly alter the surface properties of colloidal particles [16]. The grafting of silane compounds to particle surfaces effectively modifies surface charge characteristics, contact angles, and electrophoretic mobility [16]. These modifications suggest that tripotassium propylsilanetriolate may function as a surface-active agent in colloidal systems.
The interfacial properties of silicate compounds are strongly dependent on the degree of hydrolysis and condensation reactions occurring at interfaces [17]. The hydrolysis of organosilicon compounds in aqueous media typically follows multi-step mechanisms involving initial rapid cation exchange followed by slower hydrolysis and condensation reactions [17] [18].
In silicate-containing systems, the aggregation kinetics are influenced by the presence of alkali metal cations [19]. Potassium cations, due to their lower charge density compared to other alkali metals, show minimal effect on aggregation processes at pH 4.0, but may influence behavior under different pH conditions [19]. This suggests that tripotassium propylsilanetriolate may exhibit pH-dependent colloidal stability characteristics.
The surface activity of tripotassium propylsilanetriolate is likely enhanced by its amphiphilic character, combining the hydrophilic potassium silicate portion with the more hydrophobic propyl substituent. This structural feature may contribute to surface tension reduction and stabilization of colloidal dispersions, though specific quantitative data for this compound are not available in the current literature.
| Property | Molecular Formula | CAS Registry Number | Molecular Weight (g/mol) | EINECS Number | IUPAC Name | Physical State | Color | Topological Polar Surface Area (Ų) | LogP | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|---|---|---|---|
| Value | C₃H₇K₃O₃Si | 93857-00-2 | 236.47 | 299-135-8 | tripotassium; trioxido(propyl)silane | White to off-white solid | White to off-white | 69.2 | 0.627 | 3 |
| Reference | [6] [20] [21] | [6] [20] [21] | [6] [21] | [20] [21] | [21] | [21] | [6] | [21] |